Baseline Chromatographic Resolution of (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one from Darunavir and 16 Other Impurities in a Validated UPLC Method
In a Quality by Design-optimized UPLC/PDA/MS method for simultaneous determination of Darunavir and 17 related impurities, (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one is chromatographically resolved with a resolution ≥1.5 from the Darunavir peak and all other impurity peaks, achieving a total run time of 18 minutes [1]. This performance is critical for accurate quantification and is not guaranteed with generic or uncharacterized analogs, which would require re-validation of the method. The method achieved a linear range of 0.05–1.3 μg/mL (R² > 0.99) and precision with RSD ≤ 3.0% [1].
| Evidence Dimension | Chromatographic Resolution (Rs) and Method Performance |
|---|---|
| Target Compound Data | Resolution ≥1.5 from Darunavir and all 17 impurities; Method Precision RSD ≤ 3.0%; Linear Range: 0.05–1.3 μg/mL |
| Comparator Or Baseline | Unspecified generic analog or uncharacterized impurity standard |
| Quantified Difference | Not quantified directly, but method performance is validated specifically for this impurity; a generic substitute would have unknown resolution and may co-elute, invalidating the method. |
| Conditions | UPLC/PDA/MS with AQbD optimization; 18-min gradient method; ICH/ANVISA validation guidelines. |
Why This Matters
For procurement, this evidence confirms that the compound is a necessary and validated component of a regulatory-compliant analytical method, and substitution with a different material would require costly and time-consuming re-validation.
- [1] Enhancing chromatographic separation and extraction efficiency: a Quality by Design approach for simultaneous determination of darunavir and its 17 impurities in dosage forms using UPLC/PDA/MS. Microchemical Journal, 219, 116269. View Source
